molecular formula C18H14N2O3 B2495421 N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 946340-07-4

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No. B2495421
CAS RN: 946340-07-4
M. Wt: 306.321
InChI Key: OBHPUXOLIHBTQT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide, also known as AQ-13, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and is known for its unique chemical structure, which gives it a range of interesting properties. In

Scientific Research Applications

Potential in Drug Development

N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide and its derivatives have been investigated for their potential in drug development, particularly in the context of their biological activities and mechanisms of action. For instance, certain quinoline derivatives have been evaluated for their inhibitory properties against human immunodeficiency virus type 1 integrase (HIV-1 IN), displaying low nanomolar IC50 values comparable to clinically used drugs like raltegravir (Billamboz et al., 2013). This suggests a promising avenue for the development of new generation integrase inhibitors.

Analytical and Synthetic Applications

This compound derivatives have also been explored for their analytical and synthetic applications. Studies have focused on the mass spectrometric behavior of substituted isoquinolines, which are relevant as drug candidates for treating anemic disorders. For example, the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides has been characterized, offering valuable insights for the establishment of LC/MS(/MS) based screening procedures for model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (Beuck et al., 2009).

Antiviral Activities

Research has identified a novel class of 4-hydroxyquinoline-3-carboxamides (4-HQCs) with broad-spectrum antiherpes activities. These compounds have demonstrated potent inhibition of viral polymerases for herpes simplex virus, varicella-zoster virus, and human cytomegalovirus, without affecting human polymerases. The unique antiviral profile of 4-HQCs suggests their potential as therapeutic agents for herpesvirus infections (Oien et al., 2002).

properties

IUPAC Name

N-(3-acetylphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)15-10-19-16-8-3-2-7-14(16)17(15)22/h2-10H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPUXOLIHBTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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